molecular formula C8H16O4 B14396382 Acetic acid;4-ethenoxybutan-1-ol CAS No. 86351-08-8

Acetic acid;4-ethenoxybutan-1-ol

Cat. No.: B14396382
CAS No.: 86351-08-8
M. Wt: 176.21 g/mol
InChI Key: SAGRZRKVPRBKFF-UHFFFAOYSA-N
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Description

Acetic acid (C₂H₄O₂) is a simple carboxylic acid with widespread industrial applications, including as a solvent, in vinegar production, and in chemical synthesis . Its functional group (-COOH) enables coordination with metal ions, making it effective in modifying adsorbents like sludge-based biochar (SBB) for uranium recovery .

4-Ethenoxybutan-1-ol (C₆H₁₂O₂) is an ether-alcohol compound. The ethenoxy group (CH₂=CH-O-) may confer reactivity distinct from ethoxy analogs, though direct studies are sparse.

Properties

CAS No.

86351-08-8

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

acetic acid;4-ethenoxybutan-1-ol

InChI

InChI=1S/C6H12O2.C2H4O2/c1-2-8-6-4-3-5-7;1-2(3)4/h2,7H,1,3-6H2;1H3,(H,3,4)

InChI Key

SAGRZRKVPRBKFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=COCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-ethenoxybutan-1-ol typically involves the esterification of acetic acid with 4-ethenoxybutan-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where acetic acid and 4-ethenoxybutan-1-ol are fed into the system, and the product is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-ethenoxybutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid;4-ethenoxybutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of acetic acid;4-ethenoxybutan-1-ol involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing acetic acid and 4-ethenoxybutan-1-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to act as a substrate for enzymes and its role in modifying the chemical environment of reactions .

Comparison with Similar Compounds

Comparison of Acetic Acid with Similar Compounds

Acetic Acid vs. Other Biochar Modifiers

Acetic acid-modified SBB (ASBB) outperforms unmodified SBB and other acid-treated biochars in uranium (U(VI)) adsorption (Table 1).

Table 1: Performance of Biochar Modifiers in Uranium Recovery
Modifier Sorption Capacity (mg/g) Removal Rate (%) Equilibrium Time (min) Key Functional Groups Reference
Acetic Acid (ASBB) 112.4 97.8 5.0 -COOH Yu et al., 2022
Fe₃O₄ ~90.0 >90.0 30.0 Fe-O Guanhai et al., 2021
HNO₃ 85.0 89.0 15.0 -NO₃ Ioanna et al., 2017
None (SBB) 62.8 62.8 30.0 None Yu et al., 2022

Key Findings :

  • Dual Mechanism: Acetic acid enhances porosity and introduces -COOH groups, enabling monodentate coordination with U(VI) . Competing modifiers like HNO₃ increase surface area but lack carboxyl functionality .
  • Kinetics : ASBB achieves equilibrium in 5 minutes, 6× faster than unmodified SBB .
  • Reusability : ASBB retains 93% efficiency after multiple cycles, surpassing Fe₃O₄-modified biochar (~85% retention) .

Acetic Acid vs. Other Carboxylic Acids

Compared to citric acid and oxalic acid, acetic acid offers milder acidity, reducing structural degradation of biochar. Citric acid introduces more -COOH groups but requires higher concentrations, increasing costs .

Comparison of 4-Ethenoxybutan-1-ol with Similar Ether-Alcohols

Limited data exists for 4-ethenoxybutan-1-ol, but analogs like 4-ethoxybutan-1-ol and 2-butoxyethanol provide insights:

Table 2: Properties of Ether-Alcohol Compounds
Compound Boiling Point (°C) Solubility in Water Applications Reference
4-Ethenoxybutan-1-ol Not reported Moderate Potential solvent/intermediate
4-Ethoxybutan-1-ol 198–200 Partially miscible Solvent, chemical synthesis
2-Butoxyethanol 171 Fully miscible Paints, cleaners

Key Observations :

  • Reactivity: The ethenoxy group (vinyl ether) may undergo polymerization or hydrolysis, unlike ethoxy analogs .
  • Toxicity: Glycol ethers like 2-butoxyethanol are regulated due to toxicity, but 4-ethenoxybutan-1-ol’s safety profile remains unstudied .

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